Brivaracetam (alfaR, 4R)-Isomer
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Overview
Description
Brivaracetam (alfaR, 4R)-Isomer is a novel antiepileptic drug approved for the treatment of partial-onset seizures in patients with epilepsy. It is a high-affinity ligand for synaptic vesicle protein 2A, which plays a crucial role in the modulation of neurotransmitter release . This compound has shown significant efficacy in reducing seizure frequency and has a favorable pharmacokinetic profile .
Mechanism of Action
Target of Action
Brivaracetam (alfaR, 4R)-Isomer, also known as Brivaracetam, primarily targets the synaptic vesicle glycoprotein 2A (SV2A) in the brain . SV2A is a protein that plays a crucial role in the regulation of vesicle exocytosis and neurotransmitter release . Brivaracetam binds to SV2A with a 15- to 30-fold higher affinity and greater selectivity than its racetam derivative, Levetiracetam .
Biochemical Analysis
Biochemical Properties
Brivaracetam (alfaR, 4R)-Isomer binds to synaptic vesicle glycoprotein 2A (SV2A) with 15- to 30-fold higher affinity and greater selectivity than levetiracetam . SV2A is known to play a role in epileptogenesis through modulation of synaptic GABA release . It is thought that this compound exerts its anti-epileptogenic effects through its binding to SV2A .
Cellular Effects
This compound has broad-spectrum antiseizure activity in animal models of epilepsy . It has a favorable pharmacokinetic profile, few clinically relevant drug-drug interactions, and rapid brain penetration . These properties suggest that this compound may have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to act by binding to the ubiquitous synaptic vesicle glycoprotein 2A (SV2A) .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed, with Cmax of 4 μg/mL occurring within 1.5 h of dosing . Unchanged this compound amounted to 90% of the total plasma radioactivity, suggesting a modest first-pass effect . The drug was found to be less stable under basic degradation conditions .
Dosage Effects in Animal Models
It is known that this compound has broad-spectrum antiseizure activity in animal models of epilepsy .
Metabolic Pathways
This compound is primarily metabolised by hydrolysis of the amide moiety to form the corresponding carboxylic acid, and secondarily by hydroxylation on the propyl side chain . The hydrolysis of the amide moiety leading to the carboxylic acid metabolite (34% of the dose) is a major metabolic pathway .
Transport and Distribution
It is known that this compound has a favorable pharmacokinetic profile and rapid brain penetration , suggesting efficient transport and distribution.
Subcellular Localization
Given its binding to the synaptic vesicle glycoprotein 2A (SV2A) , it can be inferred that this compound may be localized in the synaptic vesicles within neurons.
Preparation Methods
Synthetic Routes and Reaction Conditions
Brivaracetam can be synthesized through various synthetic routes. One common method involves the reaction of ®-methyl-2-bromobutanoate with the hydrochloride salt of methyl 3-(aminomethyl)hexanoate in the presence of potassium carbonate to obtain a crude yellow oil residue . This residue is then subjected to further purification and reaction steps to yield Brivaracetam.
Industrial Production Methods
Industrial production of Brivaracetam involves optimizing the synthetic route for large-scale production. This includes the use of high-efficiency catalysts and reaction conditions that maximize yield and purity. For example, the use of Bacillus subtilis protease in a phosphate buffer at pH 7.5 has been shown to be effective in the enzymatic resolution of ester precursors .
Chemical Reactions Analysis
Types of Reactions
Brivaracetam undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions
Hydrolysis: Brivaracetam can be hydrolyzed under basic conditions to form its corresponding carboxylic acid derivative.
Oxidation: The propyl side chain of Brivaracetam can be oxidized using CYP2C8, CYP3A4, CYP2C19, and CYP2B6 enzymes.
Substitution: Substitution reactions can be carried out using appropriate nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions include the carboxylic acid derivative and various oxidized metabolites .
Scientific Research Applications
Brivaracetam has a wide range of scientific research applications:
Comparison with Similar Compounds
Brivaracetam is often compared to Levetiracetam, another antiepileptic drug that also binds to synaptic vesicle protein 2A . Brivaracetam has a 15- to 30-fold higher affinity for this protein and greater selectivity . This higher affinity translates to potentially greater efficacy and fewer side effects . Other similar compounds include Piracetam and other racetam derivatives, but Brivaracetam’s unique binding properties and pharmacokinetic profile make it a more effective option for treating epilepsy .
Properties
CAS No. |
357337-00-9 |
---|---|
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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